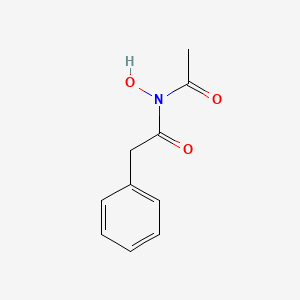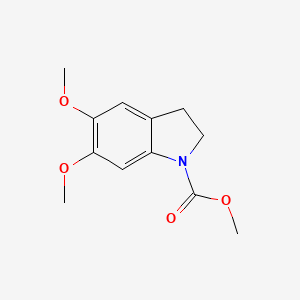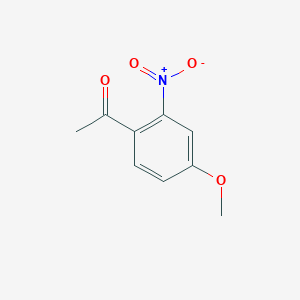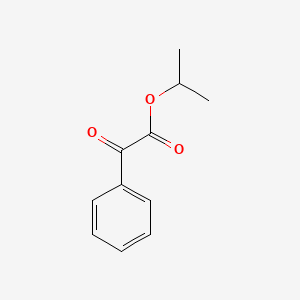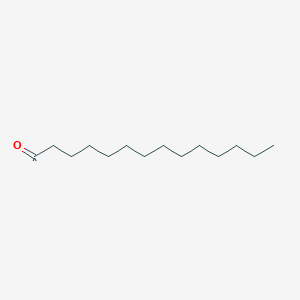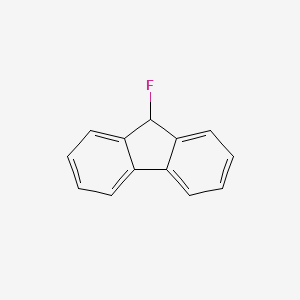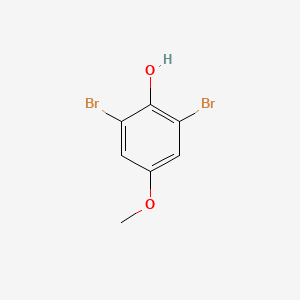
2,6-Dibromo-4-methoxyphenol
Übersicht
Beschreibung
2,6-Dibromo-4-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-methoxyphenol consists of a phenol group with two bromine atoms and one methoxy group attached . The compound has a density of 2.0±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methoxyphenol has a boiling point of 257.0±35.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C . The compound has a flash point of 109.2±25.9 °C . It has a molar refractivity of 50.2±0.3 cm³ and a molar volume of 144.2±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Radical Scavenging Activities
2,6-Dibromo-4-methoxyphenol derivatives have been explored for their radical scavenging activities. A study by Alaşalvar et al. (2014) synthesized and characterized compounds related to 2,6-Dibromo-4-methoxyphenol, assessing their free radical scavenging activities using various assays. The results indicated significant scavenging activities, especially for compound 2, which demonstrated effective DPPH, DMPD+, and ABTS+ scavenging activities (Alaşalvar et al., 2014).
Biomass Proxy and Pyrolysis Study
Vane and Abbott (1999) conducted a study on methoxyphenols, including 2,6-Dibromo-4-methoxyphenol, as proxies for terrestrial biomass. They investigated the chemical changes in lignin during hydrothermal alteration through closed system microscale pyrolysis. This research contributes to understanding biomass transformation under various conditions (Vane & Abbott, 1999).
Thermochemistry and Hydrogen Bonding
Varfolomeev et al. (2010) explored the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, including structures resembling 2,6-Dibromo-4-methoxyphenol. Their research provided insights into the intermolecular and intramolecular hydrogen bonds in these compounds, essential for understanding their behavior in various chemical contexts (Varfolomeev et al., 2010).
Electrochemical Oxidation Studies
Markova et al. (2015) studied the electrooxidation of tribromophenol and its derivatives, including 2,6-Dibromo-4-methoxyphenol. The research focused on the electrochemical behavior of these compounds, providing valuable insights for potential applications in chemical synthesis and analysis (Markova et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,6-dibromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZMXOUTHAIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547674 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methoxyphenol | |
CAS RN |
2423-74-7 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

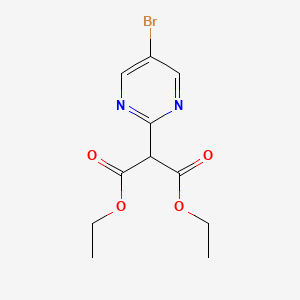

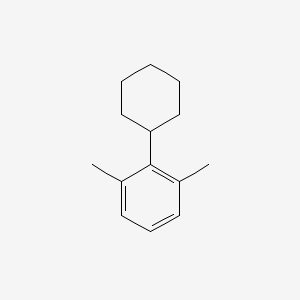
![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)
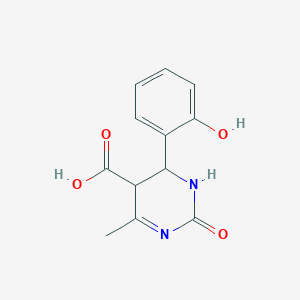
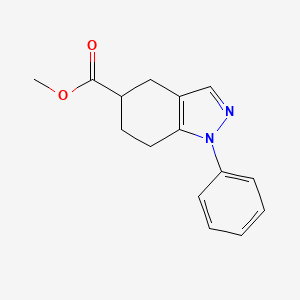
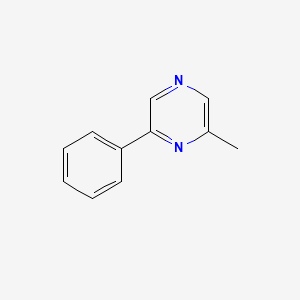
![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)
